molecular formula C12H16ClNO2S B13125176 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B13125176
M. Wt: 273.78 g/mol
InChI Key: UUCJYBGBOAULKP-UHFFFAOYSA-N
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Description

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a methylsulfonyl substituent on the para position of the phenyl ring. The methylsulfonyl group is a strong electron-withdrawing moiety, likely influencing receptor binding affinity, metabolic stability, and solubility compared to other substituents .

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C12H15NO2S.ClH/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H

InChI Key

UUCJYBGBOAULKP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Methylsulfonyl)phenylhydrazine hydrochloride. This intermediate is then subjected to cyclization reactions under specific conditions to form the desired tetrahydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and biological attributes of the target compound with its analogs:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Applications References
4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride 4-(Methylsulfonyl)phenyl 285.77 (C₁₂H₁₆ClNO₂S) Potential CNS applications (inferred from analogs)
MPTP Hydrochloride (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride) Phenyl, N-methyl 209.72 (C₁₂H₁₆ClN) Neurotoxin, induces parkinsonism via dopaminergic neuron loss
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride 4-Fluorophenyl 211.67 (C₁₁H₁₃ClFN) Paroxetine-related impurity; SSRI activity
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (PTP) Phenyl (no substituent) 195.68 (C₁₁H₁₄ClN) MPTP metabolite; used in neurotoxicity studies
4-(3-Trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride 3-Trifluoromethylphenyl 295.72 (C₁₂H₁₂ClF₃N) Intermediate in Xaliproden synthesis (5-HT₁A agonist)

Structure-Activity Relationships (SAR)

  • Its bulkiness may reduce blood-brain barrier penetration relative to smaller groups like fluorine . Fluorine (4-Fluorophenyl): Increases lipophilicity and bioavailability, commonly used in SSRIs like paroxetine. The target compound’s methylsulfonyl group may offer stronger receptor affinity but lower CNS penetration . Trifluoromethyl (3-Trifluoromethylphenyl): Combines lipophilicity and electron withdrawal, contributing to 5-HT₁A agonist activity in Xaliproden . N-Methyl (MPTP): Critical for neurotoxicity; MPTP’s N-methyl group facilitates conversion to the toxic metabolite MPP+, which inhibits mitochondrial complex I .
  • Positional Effects :

    • Para-substituted analogs (e.g., 4-fluorophenyl, methylsulfonyl) show distinct activity compared to meta-substituted derivatives (e.g., 3-trifluoromethylphenyl), highlighting the importance of substituent placement for target selectivity .

Pharmacological and Toxicological Profiles

  • Neurotoxicity :
    • MPTP and its metabolite PTP (4-phenyl analog) are neurotoxic, inducing parkinsonism via dopaminergic neuron degeneration. The target compound lacks the N-methyl group, likely avoiding this toxicity .
  • Therapeutic Potential: Fluorophenyl and trifluoromethylphenyl analogs are linked to serotonin receptor modulation (e.g., SSRIs, 5-HT₁A agonists), suggesting the target compound could have similar applications with enhanced stability .

Biological Activity

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural relationship with neurotoxic agents such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16ClN O2S
  • Molecular Weight : 287.79 g/mol
  • CAS Number : 90536-66-6

The compound exhibits biological activity primarily through its interaction with monoamine oxidase (MAO), particularly MAO-B. The metabolism of tetrahydropyridines often involves oxidative processes that lead to the generation of reactive species capable of inducing neurotoxicity. For example, studies have shown that compounds structurally related to MPTP can be oxidized by MAO-B to produce neurotoxic metabolites that selectively damage dopaminergic neurons in the substantia nigra .

Neurotoxicity Studies

Research indicates that this compound may share neurotoxic properties similar to MPTP. In experimental models, it has been observed that:

  • Compounds that are good substrates for MAO-B exhibit neurotoxic effects.
  • The neurotoxic potential is linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in neuronal cells .

Case Studies

  • Neurotoxicity in Animal Models :
    • In a study involving mice treated with various tetrahydropyridine analogs, it was found that those compounds which were oxidized by MAO-B led to significant dopaminergic neuron loss and behavioral deficits consistent with Parkinsonian symptoms .
  • Oxidative Stress Mechanism :
    • The mechanism through which these compounds exert their neurotoxic effects involves increased oxidative stress due to elevated levels of iron and other redox-active metals following MAO-mediated metabolism .

Pharmacological Applications

Despite its potential neurotoxicity, the structural characteristics of this compound suggest possible therapeutic roles in conditions where modulation of dopaminergic signaling is beneficial. Potential applications include:

  • Parkinson's Disease Research : Understanding the mechanisms behind MPTP-like compounds can aid in developing protective strategies against neurodegeneration.
  • Antioxidant Therapeutics : Compounds that can mitigate oxidative stress may be explored for their protective effects in neurodegenerative diseases.

Data Summary Table

PropertyValue
Molecular FormulaC13H16ClN O2S
Molecular Weight287.79 g/mol
CAS Number90536-66-6
Neurotoxic PotentialYes
Primary TargetMonoamine Oxidase B (MAO-B)
MechanismOxidative Stress Induction

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